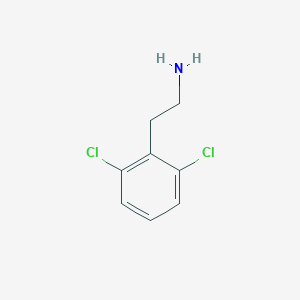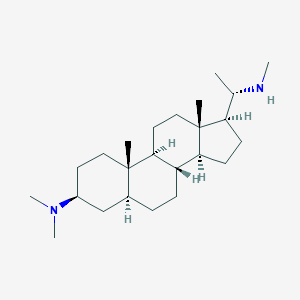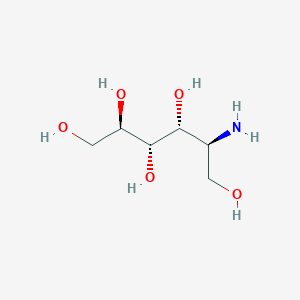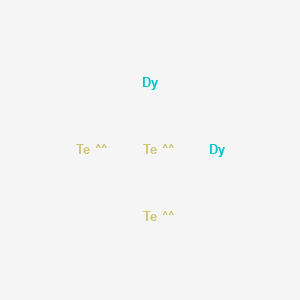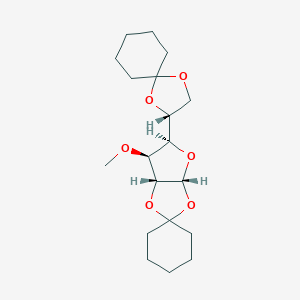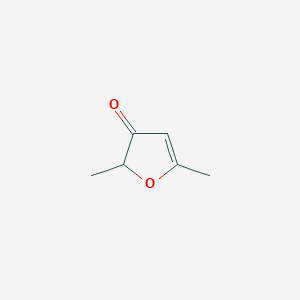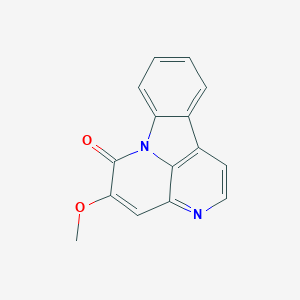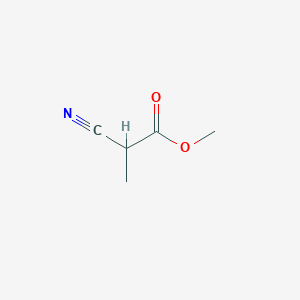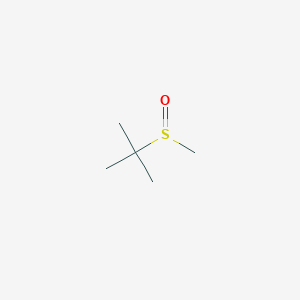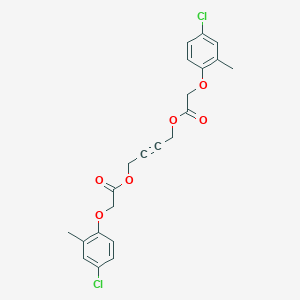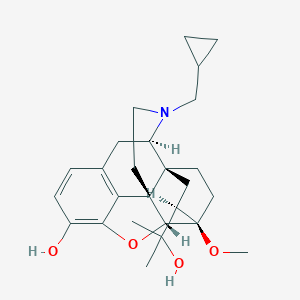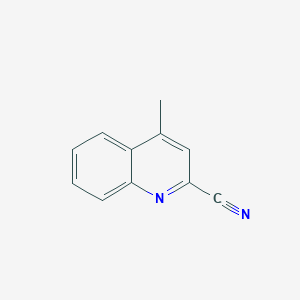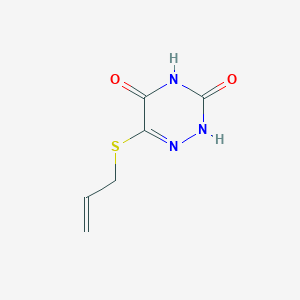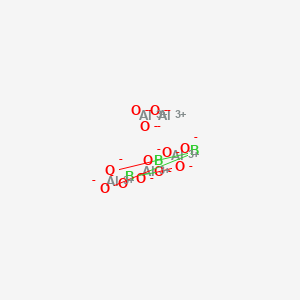
Pentaaluminum;oxygen(2-);triborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaaluminum;oxygen(2-);triborate, also known as Al5O2(BO3) or AB5O11, is a compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a member of the borate family, which is known for its diverse range of applications in various fields such as medicine, electronics, and materials science. In
Applications De Recherche Scientifique
Pentaaluminum;oxygen(2-);triborate(BO3) has been studied extensively for its potential applications in various fields such as catalysis, optoelectronics, and biomedicine. In catalysis, this compound has shown promising results as a catalyst for various chemical reactions such as oxidation and hydrogenation. In optoelectronics, Pentaaluminum;oxygen(2-);triborate(BO3) has been used as a substrate for the growth of thin films of other materials such as gallium nitride and zinc oxide. In biomedicine, this compound has shown potential as a drug delivery system due to its biocompatibility and ability to release drugs in a controlled manner.
Mécanisme D'action
The mechanism of action of Pentaaluminum;oxygen(2-);triborate(BO3) is not fully understood, but it is believed to be related to its unique crystal structure. This compound has a layered structure composed of alternating layers of aluminum oxide and borate, which creates a large surface area and numerous active sites for catalytic reactions. The presence of oxygen vacancies in the crystal structure also contributes to its catalytic activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Pentaaluminum;oxygen(2-);triborate(BO3) are still being studied, but preliminary research suggests that this compound has low toxicity and is well-tolerated by living organisms. In vitro studies have shown that Pentaaluminum;oxygen(2-);triborate(BO3) can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pentaaluminum;oxygen(2-);triborate(BO3) in lab experiments include its high stability, low toxicity, and unique properties such as catalytic activity and drug delivery capabilities. However, the synthesis of this compound is complex and requires specialized equipment and expertise. The purity of the product can also be difficult to achieve, which can affect the reproducibility of results.
Orientations Futures
There are numerous future directions for the study of Pentaaluminum;oxygen(2-);triborate(BO3), including:
1. Further optimization of the synthesis method to improve the purity and yield of the product.
2. Investigation of the mechanism of action of Pentaaluminum;oxygen(2-);triborate(BO3) to better understand its catalytic and drug delivery capabilities.
3. Exploration of the potential applications of Pentaaluminum;oxygen(2-);triborate(BO3) in other fields such as energy storage and environmental remediation.
4. Development of new methods for the functionalization of Pentaaluminum;oxygen(2-);triborate(BO3) to enhance its properties and expand its applications.
5. Investigation of the toxicity and biocompatibility of Pentaaluminum;oxygen(2-);triborate(BO3) in vivo to assess its potential as a drug delivery system.
In conclusion, Pentaaluminum;oxygen(2-);triborate(BO3) is a compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential applications. The synthesis method and purity of the product are important factors that need to be optimized to ensure reproducibility of results.
Méthodes De Synthèse
The synthesis of Pentaaluminum;oxygen(2-);triborate(BO3) is a complex process that involves the reaction between aluminum oxide, boric acid, and a reducing agent such as carbon. The reaction is carried out at high temperatures and pressures, and the resulting product is a white crystalline powder. The purity of the product can be improved by using high-purity starting materials and optimizing the reaction conditions.
Propriétés
Numéro CAS |
12005-61-7 |
|---|---|
Nom du produit |
Pentaaluminum;oxygen(2-);triborate |
Formule moléculaire |
Al5B3O12 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
pentaaluminum;oxygen(2-);triborate |
InChI |
InChI=1S/5Al.3BO3.3O/c;;;;;3*2-1(3)4;;;/q5*+3;3*-3;3*-2 |
Clé InChI |
IEQOEKWKMSXFMV-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
SMILES canonique |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



